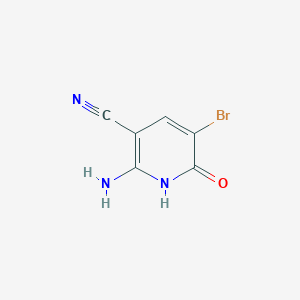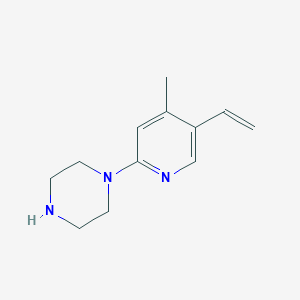![molecular formula C17H15N3O2 B11791358 Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)
Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl group attached to a pyrazole ring, which is further substituted with a methyl ester and an amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the biphenyl intermediate with hydrazine and a suitable carbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted biphenyl and pyrazole derivatives.
科学研究应用
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
Biphenyl Derivatives: Compounds like 4-methylbiphenyl and 4-aminobiphenyl share structural similarities with Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related to the pyrazole ring in the compound.
Uniqueness
Methyl 1-([1,1’-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate is unique due to the combination of the biphenyl and pyrazole moieties, along with the presence of both amino and ester functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
methyl 5-amino-1-(4-phenylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O2/c1-22-17(21)15-11-19-20(16(15)18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,18H2,1H3 |
InChI 键 |
UVYRWAVNLGXEMJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


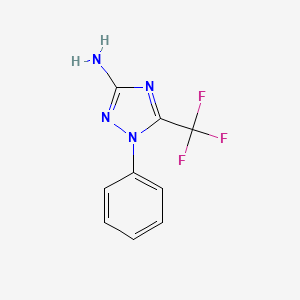
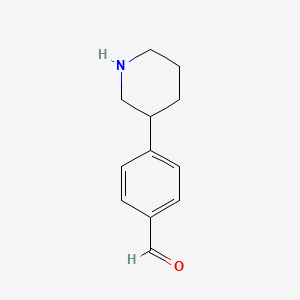
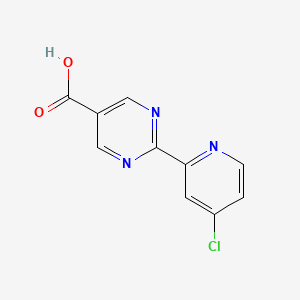
![4-Bromo-6-fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11791293.png)
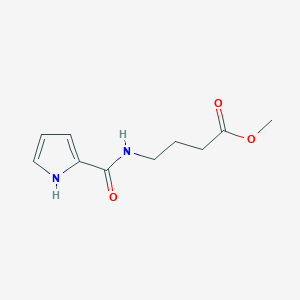

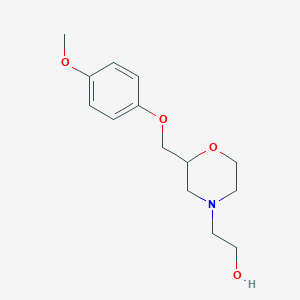
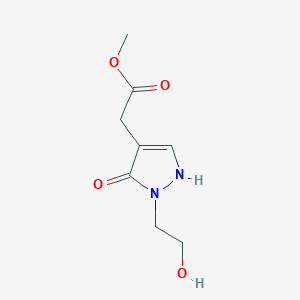
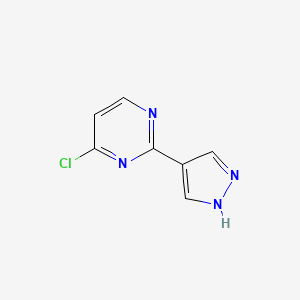
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11791326.png)
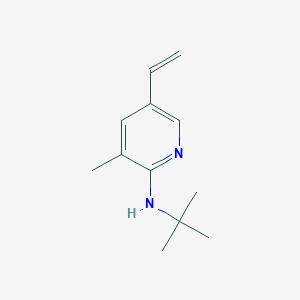
![4,6-Dibromo-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791353.png)
